

Spectroscopic Analysis of 2,3,5-Trimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

Cat. No.: B1346980

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2,3,5-trimethylpyridine** (CAS No: 695-98-7), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure and Spectroscopic Overview

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine with the molecular formula $C_8H_{11}N$. Its structure consists of a pyridine ring with methyl groups at the 2, 3, and 5 positions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and purity assessment of this compound.

The following sections detail the expected and reported spectral data for **2,3,5-trimethylpyridine**, along with generalized experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **2,3,5-trimethylpyridine**, both 1H and ^{13}C NMR provide distinct signals corresponding to the unique protons and carbons in the molecule.

While specific, publicly available, high-resolution NMR data with full assignments for **2,3,5-trimethylpyridine** is not readily found in the searched databases, we can predict the chemical shifts based on the analysis of similar substituted pyridines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show two signals for the aromatic protons and three distinct signals for the methyl protons.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~8.2	Singlet	-
H-4	~7.3	Singlet	-
2-CH ₃	~2.5	Singlet	-
3-CH ₃	~2.3	Singlet	-
5-CH ₃	~2.3	Singlet	-

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl carbons.[\[4\]](#)[\[5\]](#)

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~157
C-6	~147
C-4	~137
C-3	~133
C-5	~130
2-CH ₃	~23
3-CH ₃	~18
5-CH ₃	~18

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ^1H and ^{13}C NMR spectra of a liquid sample like **2,3,5-trimethylpyridine**.

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3,5-trimethylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse-acquire sequence.
 - Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.^[6]

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A wider spectral width (e.g., 0-220 ppm) is necessary.[\[7\]](#)
 - Due to the low natural abundance and lower gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required to obtain a good signal-to-noise ratio.[\[4\]](#)
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The IR spectrum of **2,3,5-trimethylpyridine** is expected to show characteristic absorptions for aromatic C-H bonds, C-C and C-N bonds within the pyridine ring, and C-H bonds of the methyl groups.

Frequency Range (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
2980-2850	Aliphatic C-H Stretch (methyl groups)	Strong
1600-1450	Aromatic C=C and C=N Ring Stretching	Medium-Strong
1465-1440	CH ₃ Asymmetric Bending	Medium
1385-1370	CH ₃ Symmetric Bending	Medium
900-675	Aromatic C-H Out-of-Plane Bending	Strong

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **2,3,5-trimethylpyridine**, Attenuated Total Reflectance (ATR) or a liquid cell can be used.[\[8\]](#)

- Instrument Setup:
 - Perform a background scan to capture the spectrum of the ambient environment (and the ATR crystal, if used), which will be subtracted from the sample spectrum.
 - Set the spectral range, typically from 4000 to 400 cm⁻¹.[\[9\]](#)
- Sample Preparation (ATR Method):
 - Place a small drop of **2,3,5-trimethylpyridine** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.[\[10\]](#)
- Sample Preparation (Liquid Cell Method):
 - Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).
 - Place a second plate on top to create a thin liquid film between the plates.

- Mount the plates in the spectrometer's sample holder.[\[11\]](#)
- Data Acquisition:
 - Acquire the spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[\[11\]](#)
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile organic compounds like **2,3,5-trimethylpyridine**.[\[12\]](#)

Mass Spectrometry Data

The mass spectrum of **2,3,5-trimethylpyridine** is expected to show a molecular ion peak (M^+) at m/z 121, corresponding to its molecular weight. The base peak is also observed at m/z 121.[\[13\]](#)

m/z	Relative Intensity (%)	Assignment
121	99.99	$[M]^+$ (Molecular Ion)
120	46.90	$[M-H]^+$
106	26.80	$[M-CH_3]^+$
79	28.80	$C_5H_5N^+$
27	18.90	$C_2H_3^+$

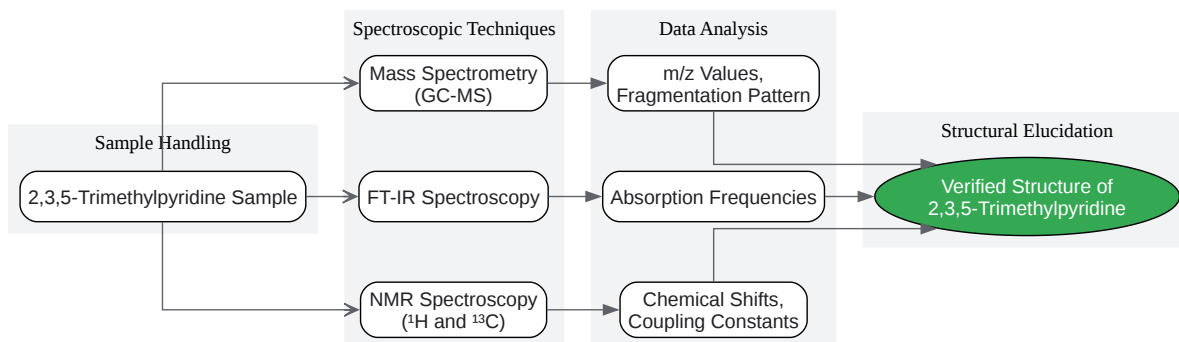
Data sourced from GC-MS analysis.[\[13\]](#)

Experimental Protocol for GC-MS

- Sample Preparation: Prepare a dilute solution of **2,3,5-trimethylpyridine** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Gas Chromatography (GC) Setup:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5).
 - A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry (MS) Setup:
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
- Ionization (Electron Ionization - EI):
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[14\]](#)[\[15\]](#)
- Mass Analysis:
 - The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

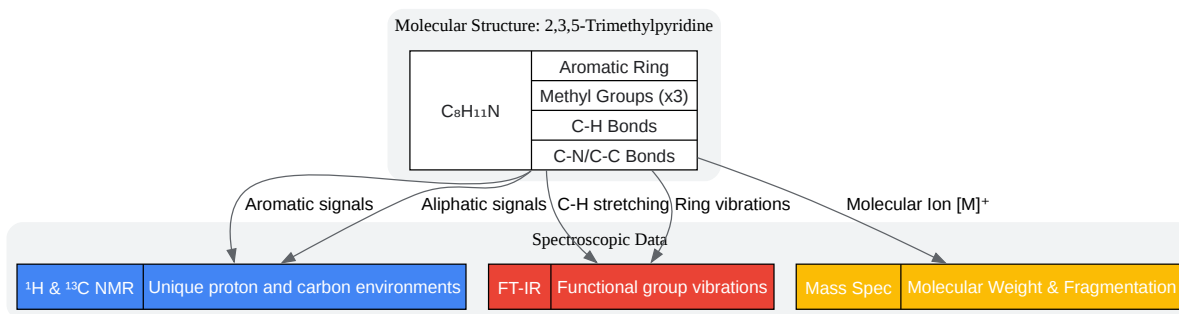
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between spectral data and molecular structure.



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Caption: Workflow for the spectroscopic analysis and structural verification of **2,3,5-trimethylpyridine**.



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Caption: Correlation between the molecular structure of **2,3,5-trimethylpyridine** and its spectral data.

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